molecular formula C18H21NO4 B6380556 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% CAS No. 1261941-66-5

4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%

Cat. No. B6380556
CAS RN: 1261941-66-5
M. Wt: 315.4 g/mol
InChI Key: VAUULAOEDPEOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-BOC-AP2MP) is an organic compound with a wide range of applications in scientific research. It is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and thromboxanes. 4-BOC-AP2MP is an important tool in the study of the role of these molecules in inflammation, pain, and other physiological processes. This compound has been used in numerous laboratory experiments to study the effects of COX-2 inhibition and to develop new drugs and therapies.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used to study the role of cyclooxygenase-2 (COX-2) in inflammation, pain, and other physiological processes. 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is a highly potent and selective inhibitor of COX-2, and thus can be used to study the effects of COX-2 inhibition. It has also been used in the development of new drugs and therapies for various diseases, such as arthritis, cancer, and cardiovascular disease.

Mechanism of Action

4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2). It works by blocking the enzyme's active site, preventing it from converting arachidonic acid into prostaglandins and thromboxanes. These molecules are involved in inflammation, pain, and other physiological processes. By blocking the action of COX-2, 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and other symptoms associated with various diseases, such as arthritis, cancer, and cardiovascular disease. It has also been shown to reduce the formation of thromboxanes, which are involved in the development of atherosclerosis. In addition, 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have anti-proliferative and anti-angiogenic effects, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments include its high potency and selectivity for COX-2 inhibition, as well as its low toxicity. The major limitation of 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is its poor solubility in water, which can make it difficult to use in some experiments. Additionally, the compound is unstable in the presence of light and heat, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. One potential direction is to develop more potent and selective inhibitors of COX-2, which could be used to study the role of this enzyme in inflammation, pain, and other physiological processes. Additionally, 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% could be used in the development of new drugs and therapies for various diseases, such as arthritis, cancer, and cardiovascular disease. Finally, 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% could be used in the development of new diagnostic tests to identify individuals at risk for certain diseases.

Synthesis Methods

The synthesis of 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% involves the reaction of 4-bromo-2-methoxyphenol with 4-bromoacetanilide in aqueous acetic acid. The reaction is catalyzed by a strong base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 4-bromoacetanilide reacts with the 4-bromo-2-methoxyphenol to form an intermediate compound. In the second step, the intermediate compound is hydrolyzed to form 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. The reaction is usually carried out at a temperature of 80-90°C and the yield of 4-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is usually 95%.

properties

IUPAC Name

tert-butyl N-[4-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUULAOEDPEOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)-2-methoxyphenol

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